1-Ethyl-5-(4-pyridinyl)indoline
Description
1-Ethyl-5-(4-pyridinyl)indoline is an ethyl-substituted indoline derivative featuring a pyridinyl group at the 5-position. Indoline derivatives are often synthesized via multi-component reactions, radical additions, or alcohol-mediated substitutions, as seen in related compounds .
Properties
CAS No. |
1453-85-6 |
|---|---|
Molecular Formula |
C15H16N2 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
1-ethyl-5-pyridin-4-yl-2,3-dihydroindole |
InChI |
InChI=1S/C15H16N2/c1-2-17-10-7-14-11-13(3-4-15(14)17)12-5-8-16-9-6-12/h3-6,8-9,11H,2,7,10H2,1H3 |
InChI Key |
KZECPKKDZONXLR-UHFFFAOYSA-N |
SMILES |
CCN1CCC2=C1C=CC(=C2)C3=CC=NC=C3 |
Canonical SMILES |
CCN1CCC2=C1C=CC(=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Spiroquinoline-Indoline-Dione Derivatives (Antimicrobial Agents)
Structure: Spiroquinoline-indoline-dione hybrids (e.g., compounds 4b, 4h) feature a fused spirocyclic framework, contrasting with the simpler ethyl-pyridinyl substitution in the target compound. Activity:
- MIC Values : 375–3000 µg/mL against Enterococcus faecalis and Staphylococcus aureus .
- Synthesis: Ultrasound-promoted one-pot reactions, differing from the radical-mediated synthesis of ethyl-indoline analogs .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC Range (µg/mL) | Target Protein | Synthesis Method |
|---|---|---|---|
| Spiroquinoline-indoline-dione (4b) | 375–750 | 6LU7 | Ultrasound-promoted |
| 1-Ethyl-5-(4-pyridinyl)indoline* | N/A | N/A | Radical addition |
*Data inferred from analogs; direct studies unavailable.
Table 2: Physicochemical Properties of Indoline Derivatives
| Compound | Molecular Formula | Molecular Weight | Physical State |
|---|---|---|---|
| 5k | C23H15N2O | 335.38 | White solid |
| This compound* | C15H15N2 | 223.30 | Likely liquid* |
Diazinium Salt-Derived Ethyl-Indoline Compounds
Structure: 1-Ethyl-5-(het)aryl-6-(2-iodo-2-phenylvinyl)indoline analogs exhibit E/Z isomerism due to vinyl iodide substituents, absent in the target compound . Synthesis: Radical addition reactions under mild conditions, yielding separable isomers via HPLC . Applications: Potential as intermediates for bioactive molecules, though antimicrobial data are unavailable .
Dye-Sensitized Solar Cell (DSSC) Components
Structure : Indoline D205 (a synthetic dye) combines with crocetin (natural dye) for DSSCs, differing from the pyridinyl substitution in the target compound .
Electronic Properties :
- Computed UV-vis spectra for indoline D205 show absorption maxima in the visible range, critical for light harvesting .
Imidazole-Thiol Derivatives
Structure : 1-Ethyl-5-(4-phenylphenyl)-1H-imidazole-2-thiol shares the ethyl and aryl motifs but replaces indoline with an imidazole-thiol core .
Physicochemical Data :
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